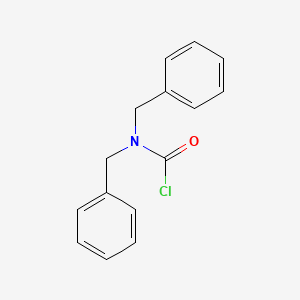

Carbamic chloride, bis(phenylmethyl)-

Description

General Context of Carbamoyl (B1232498) Chlorides as Fundamental Synthetic Intermediates

Carbamoyl chlorides are highly valued in organic synthesis as versatile synthons, primarily for the creation of amide-containing molecules and various heterocyclic systems. cdnsciencepub.comrsc.org Their significance lies in their ability to act as efficient carbamoylating agents, reacting with a range of nucleophiles to form key functional groups. For instance, their reaction with alcohols or phenols yields carbamates, while reactions with primary or secondary amines produce substituted ureas. wikipedia.org Hydrolysis, though often an avoided reaction, results in the formation of carbamic acids. wikipedia.org

These products—carbamates, ureas, and other amide derivatives—are not merely academic curiosities; they form the structural core of countless commercially important compounds. They are integral to the synthesis of numerous pesticides, herbicides, and fungicides in the agrochemical sector. wikipedia.orgnih.gov In the pharmaceutical industry, the carbamoyl moiety is a common feature in drug candidates with diverse therapeutic applications, including muscle relaxants and anticonvulsants. nih.gov The fundamental reactivity of carbamoyl chlorides thus provides a direct and reliable pathway to these valuable classes of compounds. nih.gov

Table 1: Key Reactions of Carbamoyl Chlorides

| Nucleophile | Product Class | General Reaction |

| Alcohol (R'-OH) | Carbamate (B1207046) | R₂NCOCl + R'-OH → R₂NCOOR' + HCl |

| Amine (R'₂NH) | Substituted Urea (B33335) | R₂NCOCl + R'₂NH → R₂NCONR'₂ + HCl |

| Water (H₂O) | Carbamic Acid | R₂NCOCl + H₂O → R₂NCOOH + HCl |

Nomenclature and Structural Classification within N,N-Disubstituted Carbamoyl Chlorides

The systematic nomenclature for carbamoyl chlorides is derived from carbamic acid (NH₂COOH). The term "carbamoyl chloride" refers to the acyl chloride of this acid. When the hydrogen atoms on the nitrogen are replaced by other groups, the compound is named as an N-substituted derivative. For the subject of this article, "Carbamic chloride, bis(phenylmethyl)-," the two hydrogen atoms are replaced by phenylmethyl (more commonly known as benzyl) groups. Therefore, its IUPAC-preferred name is N,N-dibenzylcarbamoyl chloride .

Carbamoyl chlorides are broadly classified based on the substitution pattern at the nitrogen atom:

Unsubstituted Carbamoyl Chloride: H₂NCOCl. This parent compound is remarkably stable compared to the related formyl chloride. nih.gov

N-Monosubstituted Carbamoyl Chlorides: RNHCOCl. These are less studied than their disubstituted counterparts and can be prepared by the addition of hydrogen chloride to isocyanates. wikipedia.orgnih.gov

N,N-Disubstituted Carbamoyl Chlorides: R₂NCOCl. This is the most widely studied and utilized class. nih.gov "Carbamic chloride, bis(phenylmethyl)-" falls into this category.

Within the N,N-disubstituted class, further classification can be made based on the nature of the 'R' groups:

Symmetrical N,N-Dialkyl or N,N-Diaryl Derivatives: Where both substituents are identical, such as N,N-dimethylcarbamoyl chloride or N,N-diphenylcarbamoyl chloride. N,N-dibenzylcarbamoyl chloride is a symmetrical derivative with two arylalkyl groups.

Unsymmetrical Derivatives: Where the two substituents on the nitrogen are different (R,R'NCOCl).

Cyclic Derivatives: Where the nitrogen atom is part of a heterocyclic ring, such as in 1-piperidinecarbonyl chloride or 4-morpholinecarbonyl chloride. nih.gov

Historical Trajectory and Evolving Significance of Carbamoyl Chlorides in Organic Synthesis Research

The history of carbamoyl chlorides is intrinsically linked to the development of industrial and synthetic organic chemistry. The classical and long-standing method for their preparation involves the reaction of a secondary amine with phosgene (B1210022) (COCl₂) or its safer liquid equivalents, diphosgene and triphosgene. wikipedia.orgchemsrc.com This process, while effective, involves the use of highly toxic phosgene, which has spurred research into alternative, safer synthetic routes. cdnsciencepub.com One such alternative involves using chlorocarbonylsulfenyl chloride as a carbonylating agent to avoid phosgene. cdnsciencepub.com

Historically, the primary application of carbamoyl chlorides was in the synthesis of relatively simple molecules like pesticides and carbamate-based polymers. wikipedia.org Their utility was valued for its straightforward and reliable reactivity in forming robust C-N and C-O bonds.

In the last two decades, the significance of carbamoyl chlorides has evolved dramatically. rsc.org They have transitioned from being simple synthetic intermediates to sophisticated tools in modern organic synthesis. A major advancement has been their application in transition metal-catalyzed reactions. rsc.org The reactivity of the acyl group facilitates oxidative addition to low-valent transition metals, opening up a wide range of transformations. These include cross-coupling, annulation, and C-H functionalization reactions, which allow for the construction of complex, amide-functionalized organic frameworks that were previously difficult to access. rsc.org This has cemented the role of carbamoyl chlorides as powerful and versatile reagents in the synthesis of natural products and complex pharmaceutical agents. rsc.org

Structure

3D Structure

Properties

IUPAC Name |

N,N-dibenzylcarbamoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-15(18)17(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJZOWMZIBPJQLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507687 | |

| Record name | Dibenzylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25370-09-6 | |

| Record name | Dibenzylcarbamyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N,n Bis Phenylmethyl Carbamoyl Chloride

Phosgenation and Phosgene-Surrogate Approaches for Carbamoyl (B1232498) Chloride Synthesis

The reaction of secondary amines with phosgene (B1210022) or its equivalents is the most direct and widely employed strategy for the preparation of N,N-disubstituted carbamoyl chlorides.

The classical method for synthesizing carbamoyl chlorides involves the direct reaction of a secondary amine with phosgene (COCl₂) gas. wikipedia.org In this process, two equivalents of the amine react with one equivalent of phosgene. One equivalent of the amine is acylated to form the desired carbamoyl chloride, while the second equivalent acts as a base to neutralize the hydrogen chloride (HCl) byproduct, forming an ammonium salt. wikipedia.org

The reaction is typically represented as: 2 R₂NH + COCl₂ → R₂NCOCl + [R₂NH₂]Cl wikipedia.org

For the synthesis of N,N-Bis(phenylmethyl)carbamoyl Chloride, dibenzylamine is reacted with phosgene. To improve efficiency and avoid the consumption of the valuable amine as a base, an auxiliary base such as pyridine or a tertiary amine like triethylamine is often added to scavenge the HCl produced. nih.gov The reaction is generally performed in an inert aprotic solvent, such as toluene or dichloromethane, at controlled temperatures to manage the exothermic nature of the reaction. prepchem.comprepchem.com

| Reactant 1 | Reactant 2 | Common Solvents | Auxiliary Base | Typical Conditions |

| Bis(phenylmethyl)amine | Phosgene (COCl₂) | Toluene, Dichloromethane | Pyridine, Triethylamine | Controlled temperature (e.g., 0-25 °C), Inert atmosphere |

This table is interactive and based on generalized procedures for direct phosgenation.

Due to the extreme toxicity and hazardous nature of phosgene gas, a safer crystalline solid equivalent, triphosgene (bis(trichloromethyl) carbonate or BTC), is widely used. nih.gov Triphosgene can be considered a solid source of three equivalents of phosgene. Its use significantly simplifies handling procedures while achieving the same chemical transformation.

The synthesis of N,N-Bis(phenylmethyl)carbamoyl Chloride using triphosgene involves treating dibenzylamine with a stoichiometric amount of triphosgene in an appropriate solvent, such as dichloromethane, in the presence of a base. nih.gov The base, often a tertiary amine like triethylamine, is crucial for neutralizing the in-situ generated HCl. google.com This method has been successfully applied to the synthesis of various carbamoyl chlorides from secondary amines in high yields. nih.govnih.gov The process is valued for its operational simplicity and enhanced safety profile compared to using phosgene gas directly. google.com

| Reactant 1 | Reagent | Common Solvents | Base | Key Advantage |

| Bis(phenylmethyl)amine | Triphosgene | Dichloromethane, Toluene | Triethylamine, Pyridine, 2,6-Lutidine | Solid, safer, and easier to handle than phosgene gas |

This interactive table outlines the typical components for synthesis using triphosgene.

The choice between phosgene and triphosgene for the synthesis of carbamoyl chlorides is primarily dictated by safety, scale, and handling considerations.

| Feature | Phosgene (COCl₂) | Triphosgene (BTC) |

| Physical State | Colorless gas | White crystalline solid nih.gov |

| Toxicity | Extremely high, potent respiratory agent | Significantly lower, though it decomposes to phosgene |

| Handling | Requires specialized equipment and stringent safety protocols | Can be handled with standard laboratory precautions for toxic solids nih.gov |

| Stoichiometry | 1 mole provides 1 mole of carbonyl chloride | 1 mole provides 3 moles of phosgene in situ |

| Reaction Control | Can be difficult to meter accurately on a small scale | Easy to weigh and add in precise amounts |

| Byproducts | HCl | HCl (from in situ phosgene reaction) |

This interactive table compares the key characteristics of phosgene and its solid surrogate, triphosgene.

While both reagents effectively produce carbamoyl chlorides, triphosgene is overwhelmingly preferred in laboratory and kilogram-scale syntheses due to its manageable physical state and reduced hazard. nih.govgoogle.com Phosgene is typically reserved for large-scale, continuous industrial processes where the necessary engineering controls are in place.

Alternative Synthetic Routes to N,N-Bis(phenylmethyl)carbamoyl Chloride

Beyond phosgenation, other methods exist for the formation of the carbamoyl chloride functional group, though they may be less direct for N,N-disubstituted targets.

A well-established method for preparing carbamoyl chlorides involves the addition of hydrogen chloride (HCl) to an isocyanate. wikipedia.orgnih.gov This reaction is particularly useful for the synthesis of N-monosubstituted carbamoyl chlorides, which contain an N-H bond. wikipedia.org

The general reaction is: RNCO + HCl → RNHCOCl wikipedia.org

This synthetic route is not applicable to the direct preparation of N,N-Bis(phenylmethyl)carbamoyl Chloride. The required starting material would be benzyl (B1604629) isocyanate. The reaction of benzyl isocyanate with HCl would yield N-benzylcarbamoyl chloride, a monosubstituted product, rather than the desired N,N-dibenzyl derivative. The formation of a disubstituted carbamoyl chloride via this pathway is not feasible as it would require a disubstituted isocyanate, which is not a viable starting material for this reaction type.

The conversion of a carbamate (B1207046) ester (R₂NCOOR') to a carbamoyl chloride (R₂NCOCl) represents another potential synthetic pathway. This transformation involves the cleavage of the C-O ester bond and its replacement with a C-Cl bond. Such a conversion is analogous to the synthesis of acyl chlorides from esters, which can be accomplished using various chlorinating agents. While less common than phosgenation, this route can be useful if the corresponding carbamate ester is readily available. The reaction could theoretically be achieved by treating an N,N-dibenzyl carbamate ester with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, potentially with a catalyst. However, this transformation is not as widely documented as the forward reaction, which is the synthesis of carbamates from carbamoyl chlorides and alcohols. acs.org One-pot procedures are often designed to form the carbamoyl chloride in situ from an amine, which is then immediately reacted with an alcohol or phenol to yield the carbamate ester, highlighting the higher reactivity of the carbamoyl chloride intermediate. organic-chemistry.orgorganic-chemistry.org

Reaction Pathways and Mechanistic Investigations of N,n Bis Phenylmethyl Carbamoyl Chloride

Nucleophilic Acyl Substitution Reactions

Kinetic and Mechanistic Studies of Solvolysis Reactions

Kinetic Solvent Isotope Effects (KSIE) in Reaction Mechanism Elucidation

The Kinetic Solvent Isotope Effect (KSIE), determined by comparing reaction rates in a protonated solvent (kH) to its deuterated counterpart (kD), serves as a powerful tool for elucidating reaction mechanisms. For the solvolysis of N,N-disubstituted carbamoyl (B1232498) chlorides, the magnitude of the kH/kD ratio provides insight into the nature of the transition state.

While specific KSIE data for N,N-Bis(phenylmethyl)carbamoyl Chloride are not extensively detailed in the reviewed literature, studies on analogous N,N-disubstituted carbamoyl chlorides offer valuable mechanistic predictions. Generally, KSIE values (kH2O/kD2O) in the range of 1.2 to 1.5 are indicative of ionization pathways (SN1) that are weakly assisted by nucleophilic solvation. nih.gov In contrast, values exceeding 1.7 suggest an addition-elimination mechanism that involves general-base catalysis from a second solvent molecule. nih.gov

The solvolysis reactions of most N,N-disubstituted carbamoyl chlorides are typically proposed to proceed through a unimolecular, SN1-type mechanism. nih.govmdpi.com This involves the initial, rate-determining ionization of the carbamoyl chloride to form a resonance-stabilized carbamoyl cation and a chloride ion. mdpi.com The consistent observation of KSIE values below 1.5 for a range of these compounds strongly supports this ionization-based pathway over a bimolecular addition-elimination route.

Below is a table of KSIE values for the solvolysis of various N,N-disubstituted carbamoyl chlorides at 25.0 °C, which helps to contextualize the likely behavior of the bis(phenylmethyl) derivative.

| Compound | kH₂O/kD₂O | Proposed Mechanism |

|---|---|---|

| N,N-Dimethylcarbamoyl chloride | 1.33 | SN1 (Ionization) |

| N,N-Diethylcarbamoyl chloride | 1.31 | SN1 (Ionization) |

| 1-Piperidinecarbonyl chloride | 1.29 | SN1 (Ionization) |

| 4-Morpholinecarbonyl chloride | 1.25 | SN1 (Ionization) |

| N,N-Diphenylcarbamoyl chloride | 1.22 | SN1 (Ionization) |

Table 1. Kinetic Solvent Isotope Effect (KSIE) for solvolyses of various N,N-disubstituted carbamoyl chlorides at 25.0 °C. nih.govresearchgate.netresearchgate.net

Transition Metal-Catalyzed Transformations

Carbamoyl chlorides, including N,N-Bis(phenylmethyl)carbamoyl Chloride, are versatile synthons in organic chemistry, capable of participating in a diverse array of transition metal-catalyzed transformations. rsc.org These reactions leverage the reactivity of the carbon-chlorine bond to construct complex molecular architectures, particularly amide-functionalized frameworks that are prevalent in pharmaceuticals and natural products. rsc.orgresearchgate.net Key transformations include cross-coupling, radical-initiated reactions, C-H functionalization, and annulation reaction modes. rsc.org

Cross-Coupling Reactions (e.g., with Grignard Reagents and Organoboron Compounds)

The carbamoyl chloride moiety is an effective electrophilic partner in various transition metal-catalyzed cross-coupling reactions. Palladium and nickel complexes are frequently employed to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds.

For instance, the acyl Sonogashira reaction, which couples acyl chlorides with terminal alkynes, is a well-established method catalyzed by palladium and copper complexes to form ynones. researchgate.net While specific examples using N,N-Bis(phenylmethyl)carbamoyl Chloride are not prominent, its structural features are amenable to this transformation. Similarly, palladium-catalyzed Suzuki-Miyaura coupling with organoboron compounds and Negishi coupling with organozinc reagents represent powerful strategies for forming C(sp²)-C(sp) and C(sp²)-C(sp²) bonds, respectively.

Nickel-catalyzed reductive cross-coupling reactions have also emerged as a potent method, particularly for creating chiral centers. thieme-connect.de These reactions can couple carbamoyl chlorides with a variety of partners, including secondary benzylic chlorides, to generate valuable chiral 1,1-diarylalkanes. thieme-connect.de The general reactivity of the carbamoyl chloride group suggests that N,N-Bis(phenylmethyl)carbamoyl Chloride would be a viable substrate for these and other cross-coupling methodologies.

Radical-Initiated Reactions

Carbamoyl chlorides can serve as effective precursors to carbamoyl radicals under transition metal catalysis or photochemical conditions. rsc.orgnih.gov These nucleophilic radical species are valuable intermediates for forming new carbon-carbon bonds, particularly through Giese-type addition reactions with electron-deficient olefins. nih.govresearchgate.net

A common strategy involves the use of a nucleophilic organic catalyst, such as a dithiocarbamate (B8719985) anion, which can be activated by low-energy photons. nih.gov The catalyst activates the carbamoyl chloride via nucleophilic acyl substitution, leading to the formation of a carbamoyl radical that can then be trapped by an alkene. nih.gov This methodology has been successfully applied to various carbamoyl chlorides, such as dimethylcarbamoyl chloride, to synthesize a range of amides, including Weinreb amides. nih.gov The N,N-bis(phenylmethyl) group is compatible with these radical generation conditions, allowing for its incorporation into complex target molecules.

C-H Functionalization Strategies

The carbamoyl group can act as a directing group in transition metal-catalyzed C-H functionalization, enabling the selective activation and modification of otherwise inert C-H bonds. rsc.org This strategy provides a highly atom-economical approach to elaborate molecular scaffolds. Catalysts based on rhodium, palladium, and nickel have proven particularly effective in this domain. researchgate.netmdpi.comnih.gov

For example, Rh(III)-catalyzed C-H activation of N-carbamoylindoles has been utilized for subsequent annulation reactions. researchgate.net In these processes, the carbamoyl moiety directs the metal catalyst to a specific C-H bond, initiating a catalytic cycle that results in the formation of a new ring system. Similarly, nickel-catalyzed C-H functionalization has become a key strategy for synthesizing nitrogen-containing heterocycles. mdpi.com The N,N-Bis(phenylmethyl)carbamoyl group can be employed as a robust directing group in such transformations, guiding the regioselective introduction of new functional groups.

Annulation Reaction Modes

Transition metal-catalyzed annulation reactions involving carbamoyl chlorides provide a powerful and efficient means of constructing heterocyclic ring systems. rsc.org These reactions often proceed through a cascade involving C-H activation directed by the carbamoyl group, followed by coupling with an unsaturated partner like an alkyne or alkene. researchgate.net

Rhodium(III) catalysis has been extensively used for the [4+2] annulation of N-carbamoylindoles with various coupling partners. researchgate.net This approach allows for the divergent synthesis of complex, fused indolines and pyrimidoindolone scaffolds. The reaction proceeds under mild conditions and demonstrates broad substrate scope. researchgate.net The N,N-Bis(phenylmethyl)carbamoyl group is well-suited for this type of transformation, where it serves as both a directing group and an integral part of the newly formed heterocyclic product.

Thermal Decomposition and Elimination Reactions

The thermal stability and decomposition pathways of carbamoyl chlorides are influenced by the nature of the substituents on the nitrogen atom. When heated, N,N-Bis(phenylmethyl)carbamoyl Chloride, like other N,N-disubstituted carbamoyl chlorides, can undergo decomposition.

For N-monosubstituted carbamoyl chlorides, thermal decomposition often leads to the elimination of hydrogen chloride (HCl) to produce an isocyanate. nih.govnih.gov The decomposition of N,N-disubstituted derivatives follows different pathways. For instance, N-tert-butyl-N-alkylcarbamoyl chlorides have been shown to decompose upon heating to yield isobutylene (B52900), HCl, and an alkyl isocyanate through a mechanism involving ionization to a chloride ion, which then abstracts a proton from the tert-butyl group. nih.gov

For N,N-dialkylcarbamoyl chlorides lacking a group prone to elimination like tert-butyl, heating to decomposition can result in fragmentation, emitting toxic fumes of hydrogen chloride and nitrogen oxides. nih.gov In the context of its reactivity, the reaction of N,N-Bis(phenylmethyl)carbamoyl Chloride with nucleophiles such as amines proceeds via a nucleophilic addition-elimination mechanism, which involves the initial attack of the nucleophile on the carbonyl carbon followed by the expulsion of the chloride ion. chemguide.co.ukchemguide.co.uk

Formation of Isocyanates

The thermal decomposition of secondary carbamoyl chlorides, including N,N-Bis(phenylmethyl)carbamoyl chloride, represents a key pathway for the formation of isocyanates. google.com This transformation typically occurs upon heating, with reaction temperatures ranging from approximately 50°C to 250°C. google.com The process involves the elimination of a substituent from the nitrogen atom along with the chloride, leading to the formation of the isocyanate group (-NCO).

Monosubstituted carbamoyl chlorides (RNHCOCl) are known to be in equilibrium with the corresponding isocyanate and hydrogen chloride (HCl) in solvents like acetonitrile. researchgate.netnih.gov Disubstituted carbamoyl chlorides, such as the N,N-bis(phenylmethyl) derivative, can undergo a similar elimination process, particularly when one of the substituents on the nitrogen is capable of forming a stable carbocation or can be eliminated as an alkene. google.com In the case of N,N-Bis(phenylmethyl)carbamoyl chloride, heating can lead to the elimination of benzyl (B1604629) chloride to form benzyl isocyanate.

The general mechanism for isocyanate formation from secondary carbamoyl chlorides can be influenced by several factors, including temperature and the presence of catalysts. google.com The reaction proceeds through the cleavage of a carbon-nitrogen bond and the carbon-chlorine bond.

Table 1: Conditions for Isocyanate Formation from Secondary Carbamoyl Chlorides

| Reactant Class | Conditions | Products | Reference |

|---|---|---|---|

| Secondary Carbamoyl Chlorides | Heating (50°C - 250°C) | Isocyanate, Alkyl chloride | google.com |

Generation of Alkenes

In addition to forming an alkyl chloride, the thermal decomposition of certain secondary carbamoyl chlorides can also proceed via an alternative elimination pathway that generates an alkene and hydrogen chloride. google.com This reaction is a type of dehydrohalogenation, where a hydrogen atom from a carbon adjacent to the nitrogen (the β-carbon) and the chloride from the carbonyl group are eliminated. ucalgary.caucsb.edu

For N,N-Bis(phenylmethyl)carbamoyl chloride, this pathway would involve the elimination of HCl and the formation of a product derived from the benzyl group. However, the more direct and commonly cited example for this type of reaction involves secondary carbamoyl chlorides with tertiary alkyl groups. For instance, a reactant with a tert-butyl group attached to the nitrogen would readily eliminate isobutylene and hydrogen chloride upon heating. google.com

Lewis Acid Catalysis in Reactivity

The reactivity of carbamoyl chlorides, particularly their conversion to isocyanates, can be significantly influenced by the presence of Lewis acids. google.com Lewis acids are electron-pair acceptors that can coordinate with the carbamoyl chloride, typically at the carbonyl oxygen or the chlorine atom, thereby activating the molecule for cleavage. This catalysis can lead to shorter reaction times and allow for the use of lower reaction temperatures. google.com

The catalytic effect appears to accelerate the desired cleavage of the secondary carbamoyl chloride moiety to produce the isocyanate. google.com While the specific mechanism can vary, interaction with the Lewis acid can weaken the C-Cl bond, facilitating its departure and promoting the formation of an acylium-like intermediate which then rearranges to the stable isocyanate. A variety of Lewis acids can be employed for this purpose.

Complexation Studies with Metal Chlorides

Carbamoyl chlorides have been shown to form complexes with metal chlorides, such as aluminum chloride (AlCl₃) and iron (III) chloride (FeCl₃). researchgate.net These interactions are a manifestation of the Lewis basicity of the carbamoyl chloride, which can donate electron density from its oxygen or chlorine atoms to the electron-deficient metal center of the Lewis acid.

This complexation can further polarize the carbamoyl chloride, enhancing its reactivity. Historically, the first synthesis of the parent carbamoyl chloride (H₂NCOCl) by L. Gattermann in 1888 involved passing phosgene (B1210022) over heated aluminum chloride, highlighting the long-observed interaction between these classes of compounds. google.com Such complexation is a key step in Lewis acid-catalyzed reactions, activating the substrate towards subsequent transformations like elimination or substitution. google.comresearchgate.net

Applications of N,n Bis Phenylmethyl Carbamoyl Chloride in Advanced Organic Synthesis

As a Versatile Synthon for Amide-Containing Molecular Scaffolds

N,N-Bis(phenylmethyl)carbamoyl chloride is a valuable synthon for the creation of molecular scaffolds containing an amide functional group. As a carbamoyl (B1232498) chloride, it readily reacts with primary and secondary amines to form tetrasubstituted ureas, which are essentially diamides of carbonic acid. This reactivity provides a straightforward method for introducing the dibenzylamino carbonyl moiety into a variety of molecular architectures. rsc.org

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the carbamoyl chloride, leading to the displacement of the chloride ion. The presence of the two bulky benzyl (B1604629) groups on the nitrogen atom influences the reactivity and stability of the resulting urea (B33335) derivatives, making this reagent particularly useful for specific synthetic targets.

Recent advancements have highlighted the utility of carbamoyl chlorides in transition metal-catalyzed reactions to access a wide range of amide-functionalized organic frameworks. These transformations include cross-coupling and annulation reactions, which have extensive applications in the synthesis of pharmaceuticals and natural products. rsc.org

Table 1: Examples of Amide-Containing Scaffolds from Carbamoyl Chlorides

| Reactant 1 | Reactant 2 | Product Type | Significance |

| N,N-Disubstituted Carbamoyl Chloride | Primary/Secondary Amine | Tetrasubstituted Urea | Building block for bioactive molecules |

| N,N-Disubstituted Carbamoyl Chloride | Alcohol/Phenol | Carbamate (B1207046) | Important functional group in pharmaceuticals |

| N,N-Disubstituted Carbamoyl Chloride | Thiol | Thiocarbamate | Used in agrochemicals and materials science |

Role in the Construction of Diverse Heterocyclic Frameworks

The application of carbamoyl chlorides extends to the synthesis of various heterocyclic frameworks, which are core structures in many biologically active compounds. While specific examples detailing the use of N,N-Bis(phenylmethyl)carbamoyl chloride are not extensively documented, the reactivity of analogous carbamoyl chlorides provides a strong indication of its potential in this area.

For instance, N,N-dimethylcarbamoyl chloride has been utilized in the cyclization of 2-methylbenzenesulfonamides to generate 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides. This transformation proceeds through the formation of a C,N-dianion followed by reaction with the carbamoyl chloride and subsequent cyclization. Furthermore, reaction with N,N-dimethylthiocarbamoyl chloride can lead to the one-step synthesis of 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides.

A comprehensive review of transition metal-catalyzed reactions involving carbamoyl chlorides has underscored their role as synthons for a variety of amide-containing molecules and heterocycles. rsc.org These reactions, which include radical-initiated processes, cross-coupling, and annulation, demonstrate the versatility of carbamoyl chlorides in constructing complex molecular architectures. rsc.org

Contribution to Natural Product Total Synthesis

While direct applications of N,N-Bis(phenylmethyl)carbamoyl chloride in the total synthesis of natural products are not prominently reported, its function as a protecting group for amines is analogous to the widely used benzyloxycarbonyl (Cbz) group, which is derived from benzyl chloroformate. The dibenzylcarbamoyl group can serve a similar purpose in protecting amine functionalities during complex synthetic sequences, which is a critical aspect of natural product synthesis. The stability of the dibenzylcarbamoyl group and the methods for its potential removal would be key factors in its utility in this context.

The synthesis of complex natural products often relies on the strategic use of protecting groups to mask reactive functional groups while other parts of the molecule are being modified. The robust nature of the carbamate linkage formed by carbamoyl chlorides makes them suitable for this purpose.

Utility in Radiochemistry and Isotopic Labeling (e.g., ¹¹C-Chemistry)

The field of radiochemistry, particularly for Positron Emission Tomography (PET), has seen significant utility for carbamoyl chlorides in the introduction of carbon-11 (B1219553) (¹¹C), a short-lived positron-emitting isotope. nih.gov The synthesis of ¹¹C-labeled ureas and carbamates is a crucial area of research for developing new PET imaging agents.

A common strategy involves the in-situ generation of a [¹¹C]carbamoyl chloride from cyclotron-produced [¹¹C]carbon dioxide ([¹¹C]CO₂) or [¹¹C]phosgene ([¹¹C]COCl₂). This highly reactive intermediate can then be trapped with an appropriate amine or alcohol to form the desired ¹¹C-labeled urea or carbamate. nih.gov This method allows for the rapid and efficient incorporation of the ¹¹C isotope into a wide range of biologically active molecules.

The direct use of a pre-synthesized, non-radioactive carbamoyl chloride precursor, such as N,N-Bis(phenylmethyl)carbamoyl chloride, is also a viable strategy in what is known as a "hot-for-cold" substitution, though the synthesis of the ¹¹C-labeled version of the reagent itself would be the initial step. The development of such radiolabeling methods is essential for the advancement of molecular imaging and the study of biological processes in vivo.

Derivatives and Analogues of Carbamoyl Chlorides

Structural Diversification: Monosubstituted and Unsubstituted Carbamoyl (B1232498) Chlorides

The stability and reactivity of carbamoyl chlorides are significantly influenced by the degree of substitution on the nitrogen atom. This leads to a classification into disubstituted, monosubstituted, and unsubstituted carbamoyl chlorides, each with distinct chemical properties.

Disubstituted carbamoyl chlorides, such as the subject of this article, Carbamic chloride, bis(phenylmethyl)-, are generally the most stable and widely used members of this class. The presence of two organic substituents on the nitrogen atom enhances their stability, making them convenient reagents in organic synthesis.

Monosubstituted carbamoyl chlorides (RNHCOCl), on the other hand, are notably less stable. They are often prepared by the reaction of a primary amine with phosgene (B1210022) or by the addition of hydrogen chloride to an isocyanate. nih.govwikipedia.org A key aspect of their chemistry is their propensity to eliminate hydrogen chloride to form isocyanates (RNCO), particularly upon heating or treatment with a base. nih.gov This reactivity makes them valuable intermediates for the synthesis of isocyanates, which are themselves versatile building blocks in organic chemistry. In acetonitrile, monosubstituted carbamoyl chlorides can exist in equilibrium with the corresponding isocyanate and HCl. nih.gov

The parent unsubstituted carbamoyl chloride (H₂NCOCl) is a compound of particular interest. Contrary to what might be expected from the instability of the related formyl chloride, unsubstituted carbamoyl chloride is remarkably stable, with some synthetic procedures requiring temperatures in the range of 300–400 °C. nih.gov It can be synthesized by the reaction of urea (B33335) with dry hydrogen chloride gas at high temperatures. nih.gov Despite its stability, there have been limited studies on its reactions and applications in organic synthesis. nih.gov

Table 1: Comparison of Substituted Carbamoyl Chlorides

| Type | General Formula | Relative Stability | Key Reactivity | Common Synthetic Precursors |

| Disubstituted | R₂NCOCl | High | Nucleophilic substitution at the carbonyl carbon | Secondary amines, Phosgene |

| Monosubstituted | RNHCOCl | Moderate to Low | Elimination to form isocyanates | Primary amines, Isocyanates |

| Unsubstituted | H₂NCOCl | Surprisingly High | Limitedly studied | Urea, Hydrogen chloride |

Cyclic Carbamoyl Chlorides (e.g., Piperidino- and Morpholino-Carbamoyl Chlorides)

When the nitrogen atom of a disubstituted carbamoyl chloride is part of a heterocyclic ring, a cyclic carbamoyl chloride is formed. Among the most common examples are piperidino-carbamoyl chloride (also known as 1-piperidinecarbonyl chloride) and morpholino-carbamoyl chloride (4-morpholinecarbonyl chloride). nih.gov These compounds serve as important reagents in organic synthesis, and their reactivity is influenced by the nature of the heterocyclic ring.

Mechanistic studies, particularly on their solvolysis reactions, have revealed differences in their reactivity. For instance, in ethanol (B145695) at 50.0 °C, the relative rates of solvolysis show that piperidino-carbamoyl chloride reacts significantly faster than morpholino-carbamoyl chloride. nih.gov This difference is attributed to the electron-withdrawing inductive effect of the oxygen atom in the morpholine (B109124) ring, which destabilizes the developing positive charge on the nitrogen atom during the reaction, thereby slowing it down compared to the piperidine (B6355638) analogue. nih.gov

The steric environment around the carbonyl group in these cyclic systems also plays a role in their reactivity. For example, the rate of solvolysis of diisopropylcarbamoyl chloride is faster than that of 1-piperidinecarbonyl chloride, which has been cited as evidence for an Sₙ1-type mechanism, where steric hindrance in the ground state is relieved in the transition state. nih.gov

Table 2: Comparative Reactivity of Cyclic Carbamoyl Chlorides

| Compound | Structure | Key Structural Feature | Relative Reactivity in Solvolysis |

| Piperidino-carbamoyl chloride | A piperidine ring attached to the carbonyl chloride group | Alkyl groups on the nitrogen | Higher |

| Morpholino-carbamoyl chloride | A morpholine ring attached to the carbonyl chloride group | Electron-withdrawing oxygen atom in the ring | Lower |

Investigation of Carbamoyl Fluorides and Carbamoyl Cyanides as Bioisosteres and Analogues

The replacement of the chlorine atom in carbamoyl chlorides with other functional groups, such as fluorine or a cyano group, generates analogues with distinct chemical and physical properties. These analogues are of interest as potential bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.

Carbamoyl fluorides have emerged as a significant class of compounds in medicinal chemistry. The introduction of fluorine can profoundly alter a molecule's properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Carbamoyl fluorides are recognized as valuable bioisosteres of the carbamate (B1207046) functionality. researchgate.net Their increased stability compared to carbamoyl chlorides, coupled with the unique properties of the C-F bond, makes them attractive for the design of enzyme inhibitors and other biologically active molecules.

Carbamoyl cyanides (also known as cyanoformamides) represent another class of carbamoyl chloride analogues. These compounds exhibit dual reactivity, with both the carbonyl group and the cyano group being susceptible to nucleophilic attack. This dual reactivity can be exploited in organic synthesis to create diverse molecular scaffolds. For example, the reaction of carbamoyl cyanides with hydroxylamine (B1172632) proceeds via nucleophilic addition to the cyano group to form carbamoyl amidoximes, whereas the analogous reaction with carbamoyl azides results in substitution at the carbonyl group to yield N-hydroxyureas. This highlights the distinct reactivity patterns of these carbamoyl chloride analogues. While their application as bioisosteres is less documented than that of carbamoyl fluorides, their unique chemical properties make them intriguing candidates for further investigation in drug design.

The synthesis of carbamoyl fluorides has traditionally been challenging, often requiring harsh reagents or multi-step procedures. However, recent advancements have led to the development of safer and more efficient methods. One of the earliest methods involved a halogen exchange reaction, treating a carbamoyl chloride with a fluoride (B91410) source such as potassium fluoride. More direct routes involve the use of difluorophosgene (COF₂) or its surrogates. Modern approaches focus on the in situ generation of difluorophosgene from safer, commercially available precursors, thus avoiding the handling of the highly toxic gas.

Carbamoyl fluorides exhibit unique reactivity patterns that distinguish them from their chlorinated counterparts. While they can undergo nucleophilic substitution at the carbonyl carbon, similar to carbamoyl chlorides, the stronger carbon-fluorine bond makes them generally more stable and less prone to hydrolysis. This enhanced stability makes them more suitable for certain applications, including as covalent inhibitors of enzymes.

A significant area where the unique reactivity of carbamoyl fluorides has been harnessed is in transition-metal-catalyzed cross-coupling reactions. The C-F bond in carbamoyl fluorides can be activated by transition metal catalysts, enabling a range of transformations that are not readily achievable with carbamoyl chlorides. This has opened up new possibilities for the synthesis of complex amides and other carbonyl compounds.

Synthesis and Reactivity of Related Carbamate Esters and Ureas in the Context of Carbamoyl Chloride Chemistry

Carbamoyl chlorides are pivotal precursors for the synthesis of two important classes of organic compounds: carbamate esters and ureas. These reactions typically proceed via nucleophilic substitution at the carbonyl carbon of the carbamoyl chloride, with the displacement of the chloride ion.

Carbamate esters , also known as urethanes, are formed by the reaction of carbamoyl chlorides with alcohols or phenols, often in the presence of a base to neutralize the HCl byproduct. wikipedia.org The resulting carbamate esters are stable compounds with a wide range of applications, from pharmaceuticals to polymers. In the context of carbamoyl chloride chemistry, the carbamate group can serve as a protecting group for amines. The formation of a carbamate from an amine effectively masks its nucleophilicity, allowing other transformations to be carried out on the molecule. The carbamate protecting group can then be removed under specific conditions to regenerate the amine.

Ureas are synthesized by the reaction of carbamoyl chlorides with primary or secondary amines. nih.gov This reaction is a straightforward and efficient method for the formation of substituted ureas. The reactivity of the resulting urea is influenced by the nature of the substituents on the nitrogen atoms. While generally stable, the urea linkage can participate in further reactions. For example, the N-H bonds in monosubstituted or disubstituted ureas can be deprotonated to form anions that can react with electrophiles. Furthermore, the carbonyl group of the urea can exhibit its own characteristic reactivity.

The synthesis of these derivatives from carbamoyl chlorides is a fundamental transformation that significantly expands the synthetic utility of this class of compounds, providing access to a vast array of functionalized molecules with diverse applications.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer a foundational view of the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum for N,N-dibenzylcarbamoyl chloride is expected to show distinct signals corresponding to the different types of protons in the molecule. The methylene (B1212753) protons (-CH₂-) of the two benzyl (B1604629) groups would likely appear as a singlet, integrating to four protons. The aromatic protons on the two phenyl rings would produce a more complex pattern of signals in the aromatic region of the spectrum, integrating to ten protons. Due to rotational effects around the C-N bond, the signals for the benzyl groups may appear broadened or as distinct sets of peaks at lower temperatures.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom. Key signals would include a resonance for the carbonyl carbon (C=O) of the carbamoyl (B1232498) chloride group, a peak for the methylene carbons (-CH₂-), and several signals for the aromatic carbons of the phenyl rings. The exact chemical shifts are influenced by the solvent and electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Carbamic chloride, bis(phenylmethyl)-

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Description |

| Carbonyl (C=O) | N/A | ~168-172 | The carbonyl carbon of the acyl chloride group, typically deshielded. |

| Methylene (-CH₂-) | ~4.6 | ~50-55 | Protons and carbon of the two equivalent methylene bridges. |

| Aromatic (C₆H₅) | ~7.2-7.4 | ~127-138 | Protons and carbons of the two phenyl rings. Multiple distinct signals are expected for the ipso, ortho, meta, and para carbons. |

Note: These are predicted chemical shift ranges and can vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this molecule, COSY would primarily show correlations among the protons within each phenyl ring, helping to assign their specific positions. chemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons to the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). nih.gov This would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations between protons and carbons, typically over two to three bonds. nih.gov This is particularly useful for connecting different fragments of the molecule. For instance, HMBC would be expected to show a correlation from the methylene protons (-CH₂-) to the carbonyl carbon (C=O), confirming the connectivity of the benzyl groups to the carbamoyl moiety.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The FTIR spectrum of N,N-dibenzylcarbamoyl chloride would be dominated by a very strong and sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the acyl chloride functional group. Other significant absorptions would include those for C-H bonds in the aromatic rings and methylene groups, C=C stretching within the aromatic rings, and the C-N bond.

Table 2: Expected FTIR Absorption Bands for Carbamic chloride, bis(phenylmethyl)-

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Acyl Chloride) | ~1770-1815 | Strong, Sharp |

| C-H Stretch (Aromatic) | ~3030-3100 | Medium to Weak |

| C-H Stretch (Aliphatic CH₂) | ~2850-2960 | Medium |

| C=C Stretch (Aromatic) | ~1450-1600 | Medium to Weak (multiple bands) |

| C-N Stretch | ~1250-1350 | Medium |

| C-Cl Stretch | ~600-800 | Medium to Strong |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Elucidation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of ions with extremely high accuracy. This allows for the determination of a compound's elemental formula.

For Carbamic chloride, bis(phenylmethyl)-, with the molecular formula C₁₅H₁₄ClNO, HRMS would provide an exact mass measurement. This experimental mass can be compared to the theoretical exact mass calculated from the most abundant isotopes of its constituent elements. A close match between the experimental and theoretical mass confirms the molecular formula. Furthermore, the presence of chlorine would be indicated by a characteristic isotopic pattern, with a second peak (M+2) approximately one-third the intensity of the main molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT calculations are instrumental in predicting the optimized geometry and a host of electronic properties of Carbamic chloride, bis(phenylmethyl)-.

In a typical DFT study, the molecule's geometry is optimized to find the lowest energy arrangement of its atoms. This provides precise information on bond lengths, bond angles, and dihedral angles. For Carbamic chloride, bis(phenylmethyl)-, key parameters would include the lengths of the C-N, C=O, and C-Cl bonds, as well as the angles around the central nitrogen and carbonyl carbon atoms. The orientation of the two phenylmethyl (benzyl) groups relative to the carbamoyl (B1232498) chloride moiety is also a critical aspect of its three-dimensional structure.

Once the geometry is optimized, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity and spectroscopic behavior.

Table 7.1: Calculated Electronic Properties of Carbamic chloride, bis(phenylmethyl)- using DFT

| Property | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate electrons; regions of high HOMO density are susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept electrons; regions of high LUMO density are susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower kinetic stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular interactions, and behavior in an electric field. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides insight into the distribution of charge and identifies potentially reactive sites. |

Detailed analysis of the molecular orbitals would reveal that the HOMO is likely localized on the nitrogen atom and the phenyl rings, reflecting their electron-rich nature. Conversely, the LUMO is expected to be centered on the carbonyl carbon and the chlorine atom, highlighting the electrophilic character of the carbamoyl chloride group.

Molecular Mechanics (MM) Approaches for Conformational Analysis and Energy Landscapes

While DFT provides detailed electronic information, Molecular Mechanics (MM) offers a computationally efficient method for exploring the conformational landscape of flexible molecules like Carbamic chloride, bis(phenylmethyl)-. The presence of multiple rotatable bonds, particularly around the nitrogen and the benzylic carbons, means that the molecule can adopt numerous conformations.

MM methods use a classical mechanics framework, treating atoms as spheres and bonds as springs. The total steric energy of a conformation is calculated based on a force field, which is a set of parameters that define the energy cost associated with bond stretching, angle bending, torsional strain, and non-bonded interactions (van der Waals forces and electrostatic interactions).

A systematic conformational search or molecular dynamics simulation can be performed to identify the low-energy conformers of Carbamic chloride, bis(phenylmethyl)-. The results of such an analysis can be visualized as a potential energy landscape, where energy is plotted against one or more conformational coordinates (e.g., dihedral angles). This landscape reveals the most stable conformations (global and local minima) and the energy barriers (transition states) that separate them.

Table 7.2: Key Conformational Features of Carbamic chloride, bis(phenylmethyl)- from MM Studies

| Feature | Description | Importance |

| Global Minimum Energy Conformation | The most stable three-dimensional arrangement of the atoms. | Represents the most populated conformation at equilibrium and is often the starting point for reactivity studies. |

| Local Minimum Energy Conformations | Other stable, but higher energy, conformations. | Can be populated at higher temperatures and may play a role in the overall reactivity and properties of the compound. |

| Rotational Barriers | The energy required to rotate around specific bonds. | Determines the flexibility of the molecule and the rate of interconversion between different conformers. |

For Carbamic chloride, bis(phenylmethyl)-, conformational analysis would likely focus on the rotation around the N-C(benzyl) bonds and the C-N bond. The steric hindrance between the two bulky benzyl (B1604629) groups and the chlorine atom would significantly influence the preferred conformations.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex results of a quantum chemical calculation into a more intuitive, chemically meaningful picture of bonding and intermolecular interactions. NBO analysis examines the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals).

For Carbamic chloride, bis(phenylmethyl)-, NBO analysis can quantify important electronic interactions within the molecule. A key interaction would be the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the C=O bond (nN → π*C=O). This interaction is characteristic of amides and carbamates and contributes to the planar character of the nitrogen and the partial double bond character of the C-N bond.

Furthermore, NBO analysis can shed light on hyperconjugative interactions between the phenyl rings and the carbamoyl chloride core. It also provides a more robust method for calculating atomic charges compared to Mulliken population analysis.

Table 7.3: NBO Analysis of Key Interactions in Carbamic chloride, bis(phenylmethyl)-

| Donor NBO | Acceptor NBO | Second-Order Perturbation Energy (E(2)) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | (Calculated Value) | Lone pair delocalization, resonance stabilization |

| LP (O) | σ* (C-Cl) | (Calculated Value) | Hyperconjugation, influence on C-Cl bond strength |

| σ (C-H)benzyl | σ* (N-C) | (Calculated Value) | Hyperconjugation, stabilization of conformation |

The magnitude of the second-order perturbation energy, E(2), quantifies the strength of these donor-acceptor interactions. Higher E(2) values indicate a more significant stabilization arising from electron delocalization.

Theoretical Modeling of Reaction Mechanisms and Transition State Structures

Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions, providing insights into pathways that are often difficult to study experimentally. For Carbamic chloride, bis(phenylmethyl)-, a primary reaction of interest is its susceptibility to nucleophilic attack at the electrophilic carbonyl carbon.

Theoretical modeling can be used to map out the potential energy surface for a given reaction. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and its structure provides a snapshot of the bond-breaking and bond-forming processes.

For the reaction of Carbamic chloride, bis(phenylmethyl)- with a generic nucleophile (Nu-), DFT calculations can be employed to locate the transition state structure. The geometry of this transition state would reveal the trajectory of the incoming nucleophile and the departing chloride ion.

Table 7.4: Calculated Activation Parameters for the Nucleophilic Acyl Substitution of Carbamic chloride, bis(phenylmethyl)-

| Parameter | Description | Significance |

| Activation Energy (ΔE‡) | The energy difference between the reactants and the transition state. | Determines the rate of the reaction; a lower activation energy corresponds to a faster reaction. |

| Reaction Energy (ΔErxn) | The overall energy change from reactants to products. | Indicates whether the reaction is exothermic (releases energy) or endothermic (requires energy). |

| Imaginary Frequency | A vibrational mode of the transition state with a negative frequency. | Confirms that the structure is a true transition state and corresponds to the motion along the reaction coordinate. |

By calculating the activation energies for different potential pathways, computational models can predict the most likely reaction mechanism. For example, it could be determined whether the reaction proceeds through a concerted or a stepwise mechanism. These theoretical insights are fundamental to understanding and predicting the chemical behavior of Carbamic chloride, bis(phenylmethyl)-.

Future Research Trajectories for N,N-Bis(phenylmethyl)carbamoyl Chloride

The scientific community's ongoing pursuit of novel and efficient synthetic methodologies has positioned N,N-disubstituted carbamoyl chlorides as valuable reagents in organic chemistry. nih.gov Among these, N,N-Bis(phenylmethyl)carbamoyl Chloride, also known as dibenzylcarbamoyl chloride, holds significant potential due to the unique electronic and steric properties imparted by the benzyl groups. While research into the broader class of carbamoyl chlorides has established their utility, dedicated studies focusing specifically on the dibenzyl analogue are less prevalent. This article outlines promising future directions in the investigation of N,N-Bis(phenylmethyl)carbamoyl Chloride, emphasizing the development of sustainable synthetic methods, the exploration of new catalytic applications, in-depth mechanistic understanding, and the integration of modern synthesis technologies.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing bis(phenylmethyl)carbamic chloride with high purity, and how can side reactions be minimized?

- Methodology : Utilize chloroformate-mediated reactions by reacting bis(phenylmethyl)amine with phosgene derivatives (e.g., triphosgene) under inert atmospheres. Control reaction temperature (0–5°C) to suppress hydrolysis or dimerization . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from non-polar solvents improves purity. Monitor intermediates by TLC and confirm final product integrity via H NMR and FT-IR (e.g., carbonyl stretch at ~1750 cm) .

Q. How can researchers validate the structural integrity of bis(phenylmethyl)carbamic chloride using spectroscopic and chromatographic techniques?

- Methodology : Combine H/C NMR to confirm benzyl group integration and carbamoyl chloride functionality. For quantification, employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Cross-reference spectral data with NIST Chemistry WebBook entries for analogous carbamic acid esters to resolve ambiguities . Mass spectrometry (ESI-MS) can confirm molecular weight ([M+Na] expected for CHClNO: ~308.7 Da) .

Q. What safety protocols are critical when handling bis(phenylmethyl)carbamic chloride in laboratory settings?

- Methodology : Use fume hoods, nitrile gloves, and splash goggles due to the compound’s lachrymatory and potential carcinogenic properties (analogous to dimethylcarbamyl chloride hazards ). Neutralize spills with sodium bicarbonate slurry. Store under argon at –20°C to prevent moisture-induced degradation .

Advanced Research Questions

Q. What strategies enhance enantiomeric purity in stereoselective syntheses of chiral bis(phenylmethyl)carbamic acid derivatives?

- Methodology : Adapt asymmetric reduction techniques from nitroketone systems (e.g., sodium borohydride in alcohol/halogenated solvent mixtures at –15°C to 0°C, achieving >99% chiral purity ). Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipases in organic media) can further improve stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) .

Q. How can researchers resolve contradictions in spectroscopic data when characterizing byproducts from bis(phenylmethyl)carbamic chloride reactions?

- Methodology : Apply multi-technique validation:

- X-ray crystallography for unambiguous structural assignment of crystalline byproducts.

- Computational modeling (DFT calculations) to predict H NMR shifts and compare with experimental data.

- GC-MS to identify volatile impurities (e.g., residual benzyl chloride). Cross-check with synthetic replicates to distinguish artifacts from true intermediates .

Q. What analytical approaches are optimal for quantifying bis(phenylmethyl)carbamic chloride in complex reaction mixtures?

- Methodology : Use F NMR (if fluorinated analogs are synthesized) or derivatization with fluorescent tags (e.g., dansyl chloride) for trace analysis. For kinetic studies, employ in-situ FT-IR to track carbonyl group consumption. Validate with LC-MS/MS for high sensitivity in low-concentration regimes .

Data Contradiction Analysis

Q. How should researchers address inconsistent yields in bis(phenylmethyl)carbamic chloride syntheses across different solvent systems?

- Methodology : Systematically test solvent polarity (e.g., dichloromethane vs. THF) and proticity (alcohols vs. ethers) to identify optimal dielectric environments for intermediate stabilization. Kinetic studies (variable-temperature NMR) can reveal solvent effects on reaction rates. Reconcile discrepancies by correlating solvent parameters (Hildebrand solubility) with yield trends .

Experimental Design Considerations

Q. What factors should guide the design of catalytic systems for bis(phenylmethyl)carbamic chloride in multicomponent reactions?

- Methodology : Screen Lewis acids (e.g., ZnCl, FeCl) for accelerating carbamoylation. Optimize catalyst loading (0.5–5 mol%) and solvent (aprotic, polar) to balance activity and side reactions. Use DoE (Design of Experiments) to evaluate interactions between temperature, catalyst, and stoichiometry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.